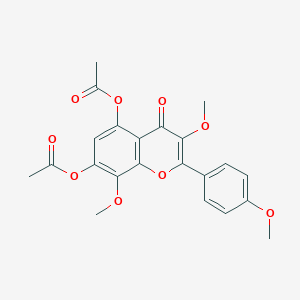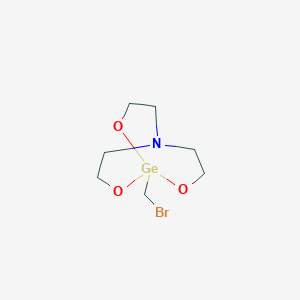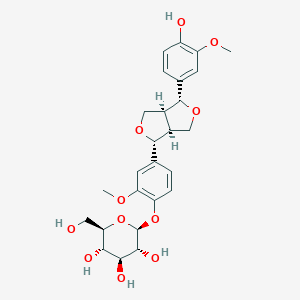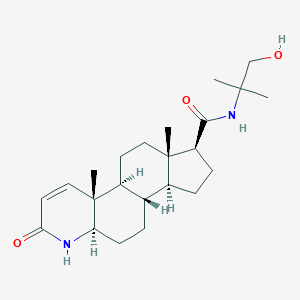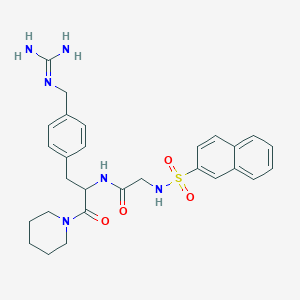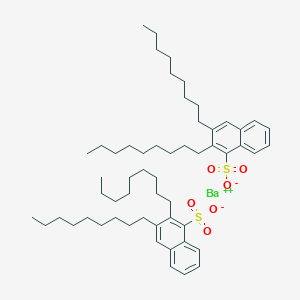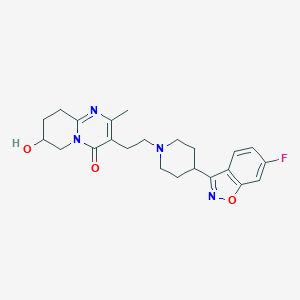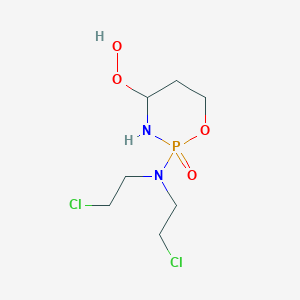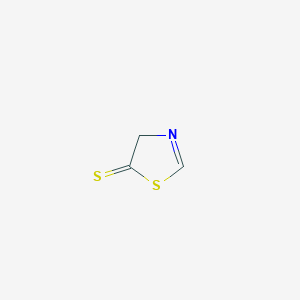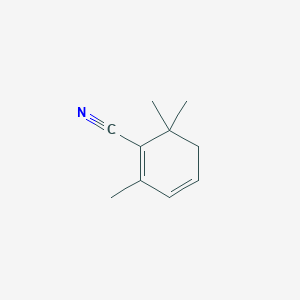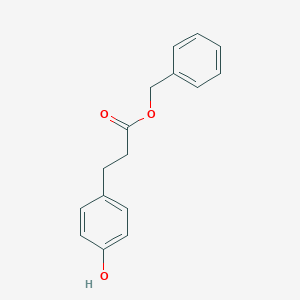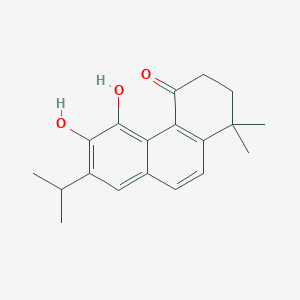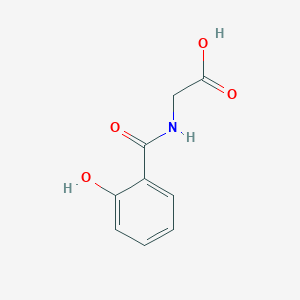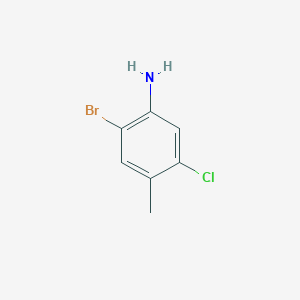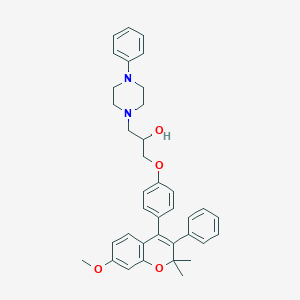
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a wide range of biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which leads to a decrease in the production of certain neurotransmitters and other signaling molecules. This, in turn, leads to the observed biochemical and physiological effects.
Biochemical And Physiological Effects
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- in lab experiments is its potent inhibitory activity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some experiments.
Future Directions
There are several future directions for research involving 1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl-. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Another potential direction is to study its mechanism of action in more detail, in order to better understand its effects on various biological processes. Finally, further research could be done to optimize the synthesis method for this compound, in order to reduce its cost and increase its availability for scientific research.
Synthesis Methods
The synthesis of 1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- involves several steps. The first step is the synthesis of the intermediate compound, which is then reacted with piperazine and ethanol to form the final product. The synthesis of the intermediate compound involves the reaction of 7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-ol with 4-(chloromethyl)phenylboronic acid, followed by the reaction with 4-(4-bromophenoxy)benzaldehyde. The final product is obtained as a white crystalline powder with a purity of over 98%.
Scientific Research Applications
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- has been extensively used in scientific research as an inhibitor of various enzymes. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
properties
CAS RN |
111038-44-9 |
|---|---|
Product Name |
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)methyl)-4-phenyl- |
Molecular Formula |
C37H40N2O4 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
1-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C37H40N2O4/c1-37(2)36(28-10-6-4-7-11-28)35(33-19-18-32(41-3)24-34(33)43-37)27-14-16-31(17-15-27)42-26-30(40)25-38-20-22-39(23-21-38)29-12-8-5-9-13-29/h4-19,24,30,40H,20-23,25-26H2,1-3H3 |
InChI Key |
YCKODJGOTHLQFP-UHFFFAOYSA-N |
SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5)O)C6=CC=CC=C6)C |
Canonical SMILES |
CC1(C(=C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CN4CCN(CC4)C5=CC=CC=C5)O)C6=CC=CC=C6)C |
synonyms |
1-Piperazineethanol, alpha-((4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-b enzopyran-4-yl)phenoxy)methyl)-4-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



